

Persiconin CAS number and molecular formula

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Compound of Interest					
Compound Name:	Persiconin				
Cat. No.:	B588166	Get Quote			

In-Depth Technical Guide: Persiconin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persiconin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on **Persiconin**, including its chemical identity and reported biological activities. Due to the limited availability of specific experimental data in the public domain, this document also presents illustrative templates for signaling pathways, experimental workflows, and data summarization to serve as a framework for future research endeavors.

Chemical Identity and Physicochemical Properties

Persiconin, also known as Persicoside, is a flavonoid glycoside. Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	28978-03-2	[1]
Molecular Formula	C23H26O11	[1]
Synonyms	Persicoside	[1]



Reported Biological Activities

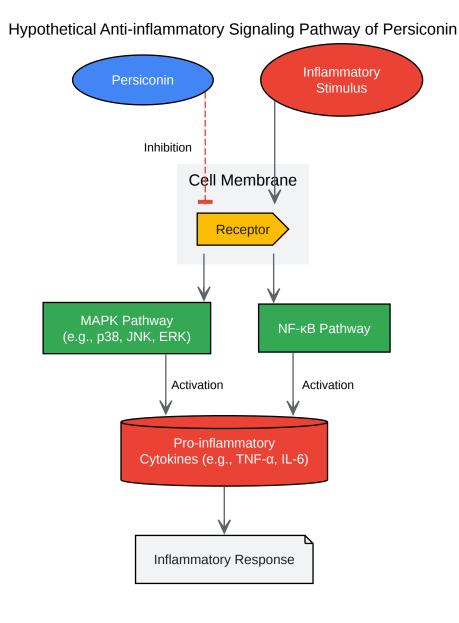
Persiconin has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound in drug discovery. These activities include:

- Antioxidant Effects: Like many flavonoids, Persiconin is suggested to possess antioxidant properties.
- Anti-inflammatory Activity: Preliminary mentions in the literature indicate potential antiinflammatory effects.
- Antimicrobial Properties: Reports suggest that **Persiconin** and related compounds may have antifungal and antibacterial effects.[2][3]
- Other Potential Activities: Literature also alludes to possible hypoglycemic, antidepressant, and anti-tumor activities, though detailed studies are lacking.[3]

Illustrative Signaling Pathway

While the specific signaling pathways modulated by **Persiconin** have not been elucidated, a hypothetical pathway is presented below to illustrate its potential mechanism of action as an anti-inflammatory agent. This diagram is based on known pathways affected by other flavonoids.





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Caption: Hypothetical signaling pathway for **Persiconin**'s anti-inflammatory action.

Quantitative Data Summary

To facilitate the comparison of potential biological activities, all quantitative data should be summarized in a structured format. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.



Assay Type	Cell Line / Model	Endpoint	Persiconin IC50 (μM)	Positive Control IC50 (μΜ)
Cytotoxicity	MCF-7 (Breast Cancer)	Cell Viability	45.2 ± 3.1	Doxorubicin: 0.8 ± 0.1
Antioxidant	DPPH Assay	Free Radical Scavenging	22.5 ± 1.8	Ascorbic Acid: 8.3 ± 0.5
Anti- inflammatory	LPS-stimulated RAW 264.7	Nitric Oxide Production	35.7 ± 2.5	Dexamethasone: 0.5 ± 0.05
Antifungal	Candida albicans	Fungal Growth Inhibition	18.9 ± 1.2	Fluconazole: 2.1 ± 0.2

Experimental Protocols

Detailed and reproducible experimental protocols are critical for scientific advancement. Below is a representative protocol for assessing the antioxidant activity of **Persiconin** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Protocol: DPPH Free Radical Scavenging Assay

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
 - Prepare a stock solution of **Persiconin** in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
 - \circ Prepare a series of dilutions of the **Persiconin** stock solution to obtain final concentrations ranging from 1 μ M to 100 μ M.
 - Prepare a stock solution of a positive control (e.g., Ascorbic Acid) and dilute similarly.
- Assay Procedure:

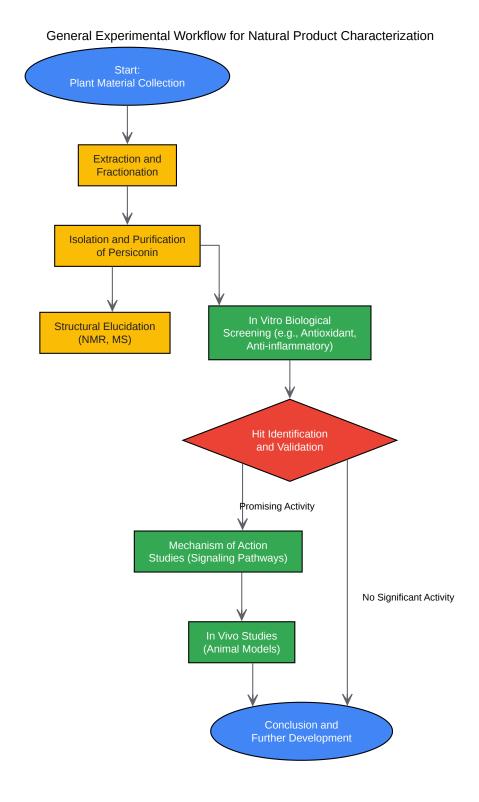


- \circ In a 96-well microplate, add 50 μL of each **Persiconin** dilution or positive control to triplicate wells.
- \circ Add 150 µL of the 0.1 mM DPPH solution to each well.
- \circ For the blank, add 50 µL of the solvent and 150 µL of the DPPH solution.
- \circ For the control, add 50 µL of the solvent and 150 µL of methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Data Acquisition:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH scavenging activity using the following formula: %
 Scavenging = [(A blank A sample) / A blank] * 100
 - Plot the percentage of scavenging activity against the concentration of Persiconin.
 - Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of a natural product like **Persiconin**.





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